molecular formula C24H46O11 B049484 Dodecyl-alpha-D-maltoside CAS No. 116183-64-3

Dodecyl-alpha-D-maltoside

Cat. No. B049484
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-YHBSTRCHSA-N
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Description

Synthesis Analysis

DDM can be synthesized through the coupling of two glucose molecules, followed by their coupling with n-dodecanol. Hiruma-Shimizu et al. (2014) described the synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) using d7-D-glucose and d25-n-dodecanol, highlighting the process's significance for solubilizing membrane proteins in NMR experiments (Hiruma-Shimizu et al., 2014). Georgin et al. (2001) focused on the synthesis of 14C-labeled dodecyl-β-D-maltoside, demonstrating its application in membrane protein studies (Georgin et al., 2001).

Molecular Structure Analysis

The structure of DDM micelles in water and their dependence on headgroup conformation and force field parameters were extensively studied by Abel et al. (2010). They used molecular dynamics simulations to examine the influence of the surfactant conformation on the micelle's internal structure and hydration properties, highlighting the differences between the alpha and beta anomers of DDM (Abel et al., 2010).

Chemical Reactions and Properties

The reactivity of DDM in various chemical contexts, such as its ability to act as a substrate for enzymatic reactions, has been documented. Manzella et al. (1995) investigated DDM as a substrate for glucosyl and xylosyl transfer by glycogenin, demonstrating its utility in biochemical assays and potentially in vivo glycogen synthesis (Manzella et al., 1995).

Physical Properties Analysis

Studies on the dynamic-interfacial properties of DDM and its interactions at various interfaces provided insights into its surface activity and potential applications as an emulsifying agent. Niraula et al. (2004) explored the interfacial properties of DDM at the air/water and oil/water interfaces, revealing its surfactant behavior and the role of headgroup polarity in tension reduction and adsorption kinetics (Niraula et al., 2004).

Chemical Properties Analysis

The chemical properties of DDM, such as its ability to stabilize colloidal dispersions and interact with biomolecules, have been studied by Bae and Urban (2006). They showed that DDM could be used as a dispersing and stabilizing agent in the synthesis of colloidal particles, with specific binding properties to proteins like concanavalin A (Bae & Urban, 2006).

Scientific Research Applications

  • Protein Electrophoresis : Dodecyl maltoside detergent is used to improve the resolution and mobility of hepatic membrane proteins in two-dimensional gel electrophoresis. This is beneficial for protein delipidation and enhancing protein mobility, which can be critical in analyzing proteins and their functions (Witzmann, Jarnot, & Parker, 1991).

  • Surfactant Complexation : It has been found that the alkyl chain length of ionic amphiphiles significantly affects polyion/mixed surfactant complexation, with Dodecyl maltoside playing a crucial role in stabilizing and resolving precipitates in various applications (Fegyver & Mészáros, 2015).

  • Membrane Protein Studies : 14C-labelled brominated analogues of Dodecyl maltoside are synthesized for membrane protein studies, providing valuable tools for these types of research (Georgin, Maire, & Nöel, 2001).

  • Solubilization and Reconstitution : Dodecyl maltoside-lipid mixtures create a new "gel-like" phase, which influences solubilization and reconstitution processes. This has implications in defining optimal conditions for bacteriorhodopsin reconstitution (Lambert et al., 1998).

  • NMR Spectroscopy : A uniformly deuterated detergent, D39-DDM (n-dodecyl-β-D-maltoside), effectively solubilizes membrane proteins for TROSY NMR experiments, enhancing sensitivity and resolution (Hiruma-Shimizu et al., 2014).

  • Crystallization of Proteins : The detergent molecule plays a crucial role in stabilizing and crystallizing the retinoic acid nuclear receptor, mediating crystal contact with coactivator proteins (Klaholz & Moras, 2000).

Safety And Hazards

When handling Dodecyl-alpha-D-maltoside, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Dodecyl-alpha-D-maltoside has emerged as a versatile detergent with a broad range of applications in membrane protein research and beyond . Its pivotal role in preserving protein structure and function establishes it as an indispensable tool for exploring the intricacies of membrane biology .

Relevant Papers

There are several papers that discuss the use of Dodecyl-alpha-D-maltoside in scientific research. For instance, one study used Dodecyl-alpha-D-maltoside to protect membrane proteins in vacuo . Another study discussed the use of Dodecyl-alpha-D-maltoside in the isolation and purification of ABC transporters .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-YHBSTRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl-alpha-D-maltoside

CAS RN

116183-64-3
Record name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
31
Citations
P Bag, WP Schröder, S Jansson, D Farci - Bio-protocol, 2021 - bio-protocol.org
… Optimizing concentrations of detergents Isolated native thylakoid membranes were solubilized as per the methods in two different detergents n-dodecyl-alpha-D-maltoside (α-DDM) and …
Number of citations: 4 bio-protocol.org
L Fornasari - 2010 - air.unimi.it
This PhD thesis focuses on new types of interparticle interactions in colloidal dispersions. In particular, it considers interactions mediated by two different phenomena-biomolecular …
Number of citations: 4 air.unimi.it
SB Schmidt, DP Persson, M Powikrowska… - Plant …, 2015 - academic.oup.com
Metals exert important functions in the chloroplast of plants, where they act as cofactors and catalysts in the photosynthetic electron transport chain. In particular, manganese (Mn) has a …
Number of citations: 30 academic.oup.com
SLY Moulin, A Beyly-Adriano, S Cuiné… - Plant …, 2021 - academic.oup.com
Fatty acid photodecarboxylase (FAP) is one of the few enzymes that require light for their catalytic cycle (photoenzymes). FAP was first identified in the microalga Chlorella variabilis …
Number of citations: 21 academic.oup.com
R Fristedt, C Hu, N Wheatley, LM Roy… - The Plant …, 2018 - Wiley Online Library
Ribulose‐1,5‐bisphosphate carboxylase/oxygenase (RuBis CO ) catalyzes the reaction between gaseous carbon dioxide ( CO 2 ) and ribulose‐1,5‐bisphosphate. Although it is one of …
Number of citations: 19 onlinelibrary.wiley.com
S Kereïche, AZ Kiss, R Kouřil, EJ Boekema, P Horton - FEBS letters, 2010 - Elsevier
The PsbS protein is a critical component in the regulation of non-photochemical quenching (NPQ) in higher plant photosynthesis. Electron microscopy and image analysis of grana …
Number of citations: 131 www.sciencedirect.com
L Kovacs, J Damkjær, S Kereïche, C Ilioaia… - The Plant …, 2006 - academic.oup.com
The photosystem II (PSII) light-harvesting antenna in higher plants contains a number of highly conserved gene products whose function is unknown. Arabidopsis thaliana plants …
Number of citations: 259 academic.oup.com
D Galetskiy, I Susnea, V Reiser… - Journal of the …, 2011 - ACS Publications
Structure and dynamics of membrane-bound light-harvesting pigment-protein complexes (LHCs), which collect and transmit light energy for photosynthesis and thereby play an …
Number of citations: 33 pubs.acs.org
C Calvaruso, K Stefanidis, C Büchel - Biochimica et Biophysica Acta (BBA) …, 2022 - Elsevier
In diatoms, light-harvesting processes take place in a specific group of proteins, called fucoxanthin chlorophyll a/c proteins (FCP). This group includes many members and represents …
Number of citations: 5 www.sciencedirect.com
A Pinnola, L Dall'Osto, C Gerotto, T Morosinotto… - The Plant …, 2013 - academic.oup.com
… Membranes were first treated by the mild detergent n-dodecyl-alpha-d-maltoside (α-DM) at the final concentration of 0.075% (w/v), a treatment that releases the pigment-protein …
Number of citations: 141 academic.oup.com

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